
JQ1-Tco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JQ1-trans-cyclooctene (JQ1-Tco) is a derivative of JQ1, a small-molecule inhibitor of the bromodomain and extra terminal (BET) protein family. This compound is particularly notable for its application in click chemistry, which allows for specific and efficient chemical conjugation under mild conditions. This compound is used extensively in scientific research as a molecular probe for studying BET proteins and their role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
JQ1-Tco is synthesized through a series of chemical reactions starting from JQ1This is typically achieved through a copper-free click chemistry approach, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
JQ1-Tco primarily undergoes click chemistry reactions, such as SPAAC and iEDDA. These reactions are highly specific and efficient, allowing for the conjugation of this compound with various biomolecules without the need for toxic catalysts .
Common Reagents and Conditions
SPAAC Reaction: Typically involves azide-functionalized biomolecules and this compound under mild, aqueous conditions.
iEDDA Reaction: Involves tetrazine-functionalized biomolecules and this compound, also under mild conditions
Major Products
The major products of these reactions are conjugates of this compound with the target biomolecules, which can be used for various applications in molecular biology and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
JQ1-Tco has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe in click chemistry to study the interactions and functions of BET proteins
Biology: Facilitates the labeling and tracking of BET proteins in live cells, aiding in the study of gene regulation and cellular processes
Medicine: Employed in preclinical studies to evaluate the efficacy and toxicity of BET inhibitors in cancer therapy
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools
Wirkmechanismus
JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JQ1: The parent compound of JQ1-Tco, also a BET inhibitor.
IBET-762: Another BET inhibitor used in similar research applications .
Uniqueness
This compound is unique due to its suitability for click chemistry, which allows for specific and efficient conjugation with biomolecules. This makes it a valuable tool for studying BET proteins in various biological contexts .
Eigenschaften
Molekularformel |
C31H37ClN6O3S |
|---|---|
Molekulargewicht |
609.2 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate |
InChI |
InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1 |
InChI-Schlüssel |
CYIPOINYTLBSLB-SBSQNJSVSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



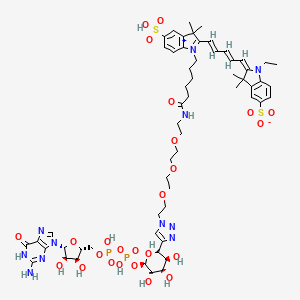
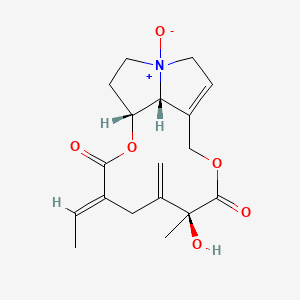
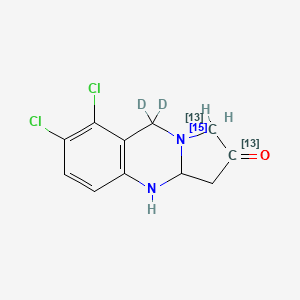
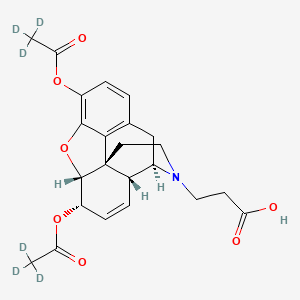
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
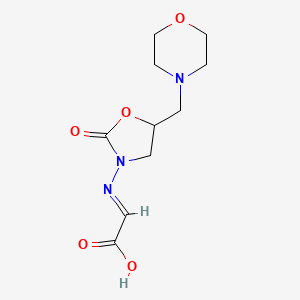

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)





